5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine

Catalog No.
S13528366
CAS No.
M.F
C11H17N3
M. Wt
191.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine

Product Name

5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine

IUPAC Name

5-(1-aminopropyl)-N-cyclopropylpyridin-2-amine

Molecular Formula

C11H17N3

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C11H17N3/c1-2-10(12)8-3-6-11(13-7-8)14-9-4-5-9/h3,6-7,9-10H,2,4-5,12H2,1H3,(H,13,14)

InChI Key

XFUSVOXSZWLDBT-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CN=C(C=C1)NC2CC2)N

5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine is an organic compound characterized by its unique structure, which includes a cyclopropyl group and a pyridine ring. The molecular formula of this compound is C13H19N3C_{13}H_{19}N_{3}, with a molecular weight of approximately 217.31 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders due to its structural resemblance to neurotransmitters.

The chemical behavior of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine can be analyzed through various reactions typical of amines and heterocycles. Key reactions include:

  • Alkylation: The amine group can undergo alkylation, allowing for the introduction of various alkyl groups.
  • Acylation: This compound can react with acid chlorides to form amides, which may further lead to derivatives with enhanced biological activity.
  • Reduction Reactions: The compound can participate in reduction reactions, such as converting nitro groups into amines, which is common in the synthesis of related compounds .

Research indicates that 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine exhibits significant biological activity, particularly as a potential modulator of neurotransmitter systems. Its structural features suggest it may interact with receptors involved in mood regulation and cognitive functions. Preliminary studies have shown that similar compounds can exhibit properties such as:

  • Neuroprotective Effects: Potentially beneficial in neurodegenerative diseases.
  • Antidepressant Activity: Similar structures have been associated with antidepressant effects in animal models.

Several synthetic routes have been documented for the preparation of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine:

  • Reductive Amination: This method involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. It is a straightforward approach for synthesizing amines from ketones or aldehydes.
  • Hofmann Rearrangement: Starting from a primary amide, this reaction can yield the desired amine by rearranging the carbon skeleton .
  • Curtius Rearrangement: This involves acyl azides reacting under heat to produce primary amines, which can be modified further to obtain the target compound .

The applications of 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine are primarily found in medicinal chemistry:

  • Pharmaceutical Development: Its potential as a drug candidate for treating neurological disorders makes it significant for further research.
  • Research Tools: Used in studies related to neurotransmitter systems and their modulation.

Interaction studies are critical for understanding how 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine affects biological systems:

  • Receptor Binding Assays: These studies can reveal how effectively the compound binds to specific receptors, particularly those involved in neurotransmission.
  • In Vivo Studies: Animal models may be used to assess behavioral changes and physiological responses upon administration of this compound.

Several compounds share structural similarities with 5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
5-Cyclopropylpyridin-2-amineCyclopropyl group, pyridine ringNeurotransmitter modulation
N-Cyclopropyl-N'-methylpiperazinePipedine ring instead of pyridinePotential antidepressant effects
4-(Aminomethyl)pyridineAminomethyl substituent on pyridineAntimicrobial properties

Uniqueness

5-(1-Aminopropyl)-N-cyclopropylpyridin-2-amine stands out due to its specific combination of cyclopropyl and pyridine moieties, which may enhance its ability to penetrate biological membranes and interact with neurotransmitter receptors more effectively than its analogs.

XLogP3

1.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.142247555 g/mol

Monoisotopic Mass

191.142247555 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types